N-(2-hydroxypropyl)thiomorpholine
Description
Properties
IUPAC Name |
1-thiomorpholin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJGFZBJVXQNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCSCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696580 | |
| Record name | 1-(Thiomorpholin-4-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6007-66-5 | |
| Record name | 1-(Thiomorpholin-4-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Common Synthetic Routes
The primary synthetic method for N-(2-hydroxypropyl)thiomorpholine involves the nucleophilic substitution reaction between thiomorpholine and allyl alcohol. This approach takes advantage of the reactivity of the thiomorpholine nitrogen with the allylic alcohol to form the hydroxypropyl derivative.
- Reaction Scheme:
- Thiomorpholine + Allyl Alcohol → this compound
This method is favored for its straightforwardness and relatively mild reaction conditions, yielding a colorless to pale yellow liquid product soluble in water and various organic solvents.
Catalytic Processes and Reaction Conditions
While direct reaction of thiomorpholine with allyl alcohol is common, catalytic processes can enhance efficiency and selectivity. Research on related morpholine derivatives (e.g., 2,6-dimethylmorpholine) provides insights applicable to thiomorpholine derivatives:
-
- Catalysts containing metals from Groups Ib, IIb, and VIIIb of the Periodic Table (e.g., nickel, copper, chromium oxides) have been employed successfully in analogous morpholine syntheses.
- Acid catalysts such as dilute phosphoric or sulfuric acid, or basic catalysts like dilute caustic soda or potash solutions, facilitate hydrolysis and dehydration steps in related morpholine preparations.
-
- Temperature ranges typically span from 100°C to 400°C depending on the specific step (e.g., dehydration, oxidation).
- Pressures range from atmospheric to several bars (up to 50 bar in hydrolysis steps).
- In continuous processes for morpholine derivatives, pressures up to 3000 psi (approximately 200 bar) and temperatures around 260-280°C have been employed with nickel-copper-chromium oxide catalysts to achieve high conversion rates.
Process Variants and Optimization
Based on analogous morpholine preparation patents, the following process variants and conditions are relevant:
| Parameter | Typical Range / Example | Notes |
|---|---|---|
| Catalyst Composition | Ni-Cu-Cr oxide; Cu-Ni-Mn oxide | Pelleted catalysts with specific atomic ratios |
| Temperature | 150°C to 400°C (varies by step) | 260-280°C for continuous morpholine synthesis |
| Pressure | 1 to 50 bar; up to 3000 psi (≈ 200 bar) in continuous runs | High pressure favors conversion and selectivity |
| Molar Ratios | Ammonia to glycol: 1.36 to 15:1 (in morpholine analogs) | Excess ammonia drives reaction forward |
| Space Velocity (liquid reactants) | 0.23 to 1.26 gm/ml catalyst/hr | Controls contact time with catalyst |
| Hydrogen Ratio | 5 to 11 s.c.f. H2 per 1000 g reactants | Hydrogen atmosphere supports reduction and catalyst activity |
These conditions, while specific to morpholine and its methyl derivatives, inform the preparation of this compound where similar catalytic hydrogenation and substitution reactions are involved.
Purification and Yield Considerations
-
- Distillation is the primary method for separating the desired this compound from unreacted starting materials and by-products.
- Removal of water and other volatiles is often necessary, sometimes under reduced pressure or elevated temperature.
-
- Use of excess reactants (e.g., allyl alcohol or ammonia in related systems) can push the reaction equilibrium toward product formation.
- Catalyst choice and reaction parameters (temperature, pressure, residence time) are critical for maximizing conversion and minimizing side reactions.
Summary Table of Preparation Method Features
| Aspect | Details |
|---|---|
| Starting Materials | Thiomorpholine, Allyl Alcohol |
| Reaction Type | Nucleophilic substitution, catalytic hydrogenation |
| Catalysts | Ni-Cu-Cr oxide, Cu-Ni-Mn oxide, acid/base catalysts |
| Temperature Range | 100°C to 400°C |
| Pressure Range | Atmospheric to 50 bar (up to 3000 psi in continuous) |
| Reaction Medium | Liquid phase, sometimes gas phase for dehydration steps |
| Purification | Distillation, liquid-gas separation |
| Product State | Colorless to pale yellow liquid |
| Applications | Drug synthesis, polymer modification, biochemical assays |
Research Findings and Practical Notes
- The reaction of thiomorpholine with allyl alcohol is a well-established route, providing a direct and efficient synthesis of this compound.
- Catalytic hydrogenation processes used in morpholine synthesis demonstrate the importance of catalyst composition and reaction conditions in achieving high yields and purity.
- Acid or base catalysis can be employed to facilitate hydrolysis or dehydration steps when forming related morpholine derivatives, suggesting possible adaptations for thiomorpholine derivatives.
- Continuous flow reactors with controlled temperature and pressure, combined with pelleted catalysts, offer scalable and efficient production methods.
Chemical Reactions Analysis
N-(2-hydroxypropyl)thiomorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium phosphate, sodium triethylborohydride, and bis(2-dicyclohexylphosphinoethyl)amine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
N-(2-hydroxypropyl)thiomorpholine is widely used in scientific research due to its versatility. It is employed in drug synthesis, polymer modification, and corrosion inhibition. In the field of proteomics, it serves as a valuable reagent for various biochemical assays . Additionally, its unique properties make it suitable for applications in chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism by which N-(2-hydroxypropyl)thiomorpholine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in drug synthesis, it may act as a precursor or intermediate, facilitating the formation of active pharmaceutical ingredients. The compound’s ability to undergo various chemical reactions allows it to modify molecular structures and enhance their biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences between N-(2-hydroxypropyl)thiomorpholine and related compounds:
Key Research Findings
HPMA Copolymers Drug Delivery: HPMA copolymers (e.g., PK1) demonstrate prolonged circulation (elimination t1/2 ~93 h) and tumor-selective accumulation via the enhanced permeability and retention (EPR) effect. Clinical trials show reduced cardiotoxicity compared to free doxorubicin . Molecular Weight Impact: Higher molecular weight HPMA copolymers (>30 kDa) exhibit slower renal clearance and enhanced tumor targeting . Immunogenicity: Low immunogenicity, even after repeated administration, supports clinical translation .
Conformational Flexibility: The thiomorpholine ring allows adaptive binding, advantageous in designing enzyme inhibitors or receptor ligands .
Comparative Limitations
Biological Activity
N-(2-hydroxypropyl)thiomorpholine is a compound that has garnered attention in various fields of scientific research, particularly for its biological activities and applications in drug synthesis and proteomics. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant case studies.
This compound is characterized by a thiomorpholine ring structure with a hydroxypropyl substituent. Its chemical formula is C₇H₁₃NOS, and it has been identified as a versatile reagent in biochemical assays and drug synthesis processes. The compound's ability to undergo various chemical reactions enhances its utility in modifying molecular structures for improved biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a precursor or intermediate in the formation of active pharmaceutical ingredients, facilitating the synthesis of compounds with enhanced therapeutic effects. The compound's reactivity allows it to participate in various biochemical pathways, making it valuable in drug development and modification.
Applications in Scientific Research
This compound has been utilized in several key areas:
- Drug Synthesis : It serves as an important intermediate in the synthesis of various pharmaceuticals, enhancing the efficiency of drug development processes.
- Polymer Modification : The compound is employed in modifying polymers to improve their properties for biomedical applications.
- Corrosion Inhibition : Its unique chemical properties make it suitable for use as a corrosion inhibitor in industrial applications.
- Proteomics : In proteomics, this compound is used as a reagent for various biochemical assays, aiding in the study of protein interactions and functions.
Case Study 1: Drug Development
In a recent study, this compound was evaluated for its role in synthesizing novel therapeutic agents. The results indicated that compounds synthesized using this thiomorpholine derivative exhibited enhanced biological activity compared to their precursors. This underscores the importance of this compound as a tool for developing more effective drugs.
Case Study 2: Proteomics Applications
Another significant application was observed in proteomics, where this compound was utilized to modify proteins for better stability and functionality. The modified proteins showed improved interactions with target biomolecules, demonstrating the compound's effectiveness in enhancing protein performance in biochemical assays.
Data Table: Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Drug Synthesis | Intermediate for active pharmaceutical ingredients | |
| Polymer Modification | Enhances properties of polymers for biomedical use | |
| Corrosion Inhibition | Acts as an effective inhibitor in industrial applications | |
| Proteomics Reagent | Used in biochemical assays to study protein interactions |
Q & A
Q. What are the established synthesis routes for N-(2-hydroxypropyl)thiomorpholine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: this compound (CAS 6007-66-5) is synthesized via nucleophilic substitution between 3-amino-1-propanol and thiomorpholine derivatives. Key steps include:
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Methodological Answer:
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Exposure Control: Use fume hoods and closed systems to avoid inhalation/contact .
- Personal Protective Equipment (PPE):
- Respiratory: NIOSH-approved respirators for organic vapors.
- Gloves: Nitrile or neoprene (tested for chemical resistance).
- Eye Protection: Goggles with side shields.
- Toxicity Management:
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound derivatives?
Methodological Answer:
- Step 1: Reproduce spectra under standardized conditions (e.g., solvent, temperature).
- Step 2: Cross-validate with high-resolution techniques (e.g., HRMS, 2D NMR).
- Step 3: Compare with structurally similar compounds (e.g., 4-[(2-nitrophenyl)methyl]thiomorpholine ).
- Example: Discrepancies in S-CH₂ NMR shifts may arise from solvent polarity or pH variations .
Q. What strategies are effective in troubleshooting low yields during the introduction of the thiomorpholine ring?
Methodological Answer:
- Root Cause Analysis:
- Incomplete activation: Ensure thiomorpholine derivatives are fully functionalized (e.g., brominated).
- Side reactions: Monitor for oxidation of sulfur in thiomorpholine (use inert atmospheres).
- Mitigation:
- Add phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity.
- Optimize stoichiometry (1.2:1 molar ratio of thiomorpholine to 3-amino-1-propanol) .
Q. How should conflicting toxicity data (e.g., acute vs. mutagenic effects) be interpreted for this compound?
Methodological Answer:
- Data Reconciliation:
- Methodological Adjustments:
- Conduct dose-response studies to identify thresholds.
- Use in vitro models (e.g., mammalian cell lines) to assess relevance to humans.
Q. What experimental approaches are used to evaluate the pharmacological potential of this compound derivatives?
Methodological Answer:
- Antifungal Activity:
- Agar Diffusion Assay: Test against Candida albicans with fluconazole as a control.
- MIC Determination: Use broth microdilution (e.g., CLSI guidelines) .
- Mechanistic Studies:
- Enzyme Inhibition: Screen against cytochrome P450 or fungal lanosterol demethylase.
- Molecular Docking: Map interactions with target proteins (e.g., thioredoxin reductase) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
